N,N-dimethylpyrimidin-4-amine
Overview
Description
“N,N-dimethylpyrimidin-4-amine” is an organic compound that belongs to the class of aminopyrimidines . It is also known as “4-(Dimethylamino)pyridine” or “DMAP” and has the empirical formula C7H10N2 . Its molecular weight is 122.17 .
Synthesis Analysis
The synthesis of new N,N-dimethylpyrimidin-4-amine based ionic liquids has been reported . These ionic liquids have been used as efficient catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .Molecular Structure Analysis
The molecular formula of “N,N-dimethylpyrimidin-4-amine” is C6H9N3. The exact mass is 123.08000 .Chemical Reactions Analysis
“N,N-dimethylpyrimidin-4-amine” based ionic liquids have been used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . The method is environmentally friendly, requiring only minimum catalyst loading .Scientific Research Applications
1. Application as a Catalyst for Fisher Indole and 1H-Tetrazole Synthesis
- Summary of the Application : DMAP-based ionic liquids have been used as efficient catalysts for the synthesis of indoles and 1H-tetrazoles. This method is environmentally friendly and requires only minimum catalyst loading .
- Methods of Application : The synthesis of indoles was carried out via Fischer indole synthesis, requiring only 0.2 equivalents of catalyst. In the case of 1H-tetrazole formation, the reaction was carried out under a solvent-free environment .
- Results or Outcomes : The use of DMAP-based ionic liquids as catalysts resulted in the successful synthesis of indoles and 1H-tetrazoles. Thermal studies of DMAP-ILs have also been carried out to determine their stability for temperature-dependent reactions .
2. Application in the Selective Oxidation of Methyl Aromatics
- Summary of the Application : DMAP has been used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine .
properties
IUPAC Name |
N,N-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-3-4-7-5-8-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXIOWULDXZJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342166 | |
Record name | 4-(Dimethylamino)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylpyrimidin-4-amine | |
CAS RN |
31401-45-3 | |
Record name | 4-(Dimethylamino)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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